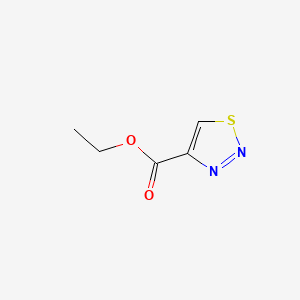

Ethyl 1,2,3-thiadiazole-4-carboxylate

Descripción general

Descripción

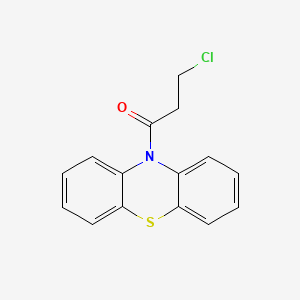

Ethyl 1,2,3-thiadiazole-4-carboxylate is a bioactive nitrogen-containing heterocycle . It is a type of thiadiazole, a class of compounds known for their broad types of biological activity .

Physical And Chemical Properties Analysis

According to the safety data sheet, Ethyl 1,2,3-thiadiazole-4-carboxylate has a molecular weight of 158.18 g/mol. It has a computed XLogP3-AA value of 1, indicating its lipophilicity. It has no hydrogen bond donors and five hydrogen bond acceptors. It has three rotatable bonds. Its topological polar surface area is 80 Ų .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Properties

Ethyl 1,2,3-thiadiazole-4-carboxylate derivatives have been studied for their potential anticancer properties. The thiadiazole moiety is known to interact with various biological targets, which can be exploited to design compounds with specific anticancer activities. Researchers are investigating the structure-activity relationships (SAR) of these compounds to optimize their efficacy against cancer cells .

Agriculture: Plant Growth Regulation

In agriculture, ethyl 1,2,3-thiadiazole-4-carboxylate derivatives serve as plant growth regulators. They exhibit a range of activities, including fungicidal and insecticidal properties, which can protect crops from pests and diseases. This contributes to improved yield and crop quality .

Pharmacology: Neuroprotective Agents

The pharmacological application of ethyl 1,2,3-thiadiazole-4-carboxylate includes its role as a neuroprotective agent. It has been found to have beneficial effects in protecting nerve cells from damage or degeneration, which is crucial in the treatment of neurodegenerative diseases .

Biochemistry: Enzyme Inhibition

In biochemistry, this compound is used to study enzyme inhibition. By modifying the thiadiazole structure, researchers can create inhibitors that are specific to certain enzymes, aiding in the understanding of enzymatic pathways and the development of new drugs .

Materials Science: Synthesis of Heterocyclic Compounds

Ethyl 1,2,3-thiadiazole-4-carboxylate is utilized in materials science for the synthesis of heterocyclic compounds. These compounds have applications in creating new materials with desired properties, such as increased durability or conductivity .

Environmental Science: Antimicrobial Activity

Lastly, in environmental science, the antimicrobial activity of ethyl 1,2,3-thiadiazole-4-carboxylate derivatives is of interest. They can be used to develop treatments for microbial contamination in water and soil, helping to maintain a clean and safe environment .

Safety and Hazards

Direcciones Futuras

Thiadiazoles, including Ethyl 1,2,3-thiadiazole-4-carboxylate, have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research may focus on exploring the diverse biological activities of these compounds and developing new potent antibacterial and antifungal agents .

Mecanismo De Acción

Target of Action

Ethyl 1,2,3-thiadiazole-4-carboxylate is a derivative of the 1,2,3-thiadiazole class of compounds . The 1,2,3-thiadiazole moiety is known to interact with a broad spectrum of biological targets, including various proteins and DNA . .

Mode of Action

1,2,3-thiadiazole derivatives are known to interact strongly with their biological targets . They can easily cross cellular membranes due to their mesoionic nature , which allows them to reach their targets effectively.

Biochemical Pathways

1,2,3-thiadiazole derivatives have been reported to exhibit a wide array of biological activities, including antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant activator activities . These activities suggest that Ethyl 1,2,3-thiadiazole-4-carboxylate may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s ability to easily cross cellular membranes suggests that it may have good bioavailability.

Result of Action

Given the broad spectrum of biological activities exhibited by 1,2,3-thiadiazole derivatives , it is likely that Ethyl 1,2,3-thiadiazole-4-carboxylate could have diverse effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

ethyl thiadiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-3-10-7-6-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUHTNOJXVICFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291838 | |

| Record name | ethyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,2,3-thiadiazole-4-carboxylate | |

CAS RN |

3989-36-4 | |

| Record name | Ethyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3989-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003989364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3989-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the reactivity of Ethyl 1,2,3-thiadiazole-4-carboxylate with samarium/iodine in methanol?

A1: Unlike typical reduction reactions, Ethyl 1,2,3-thiadiazole-4-carboxylate undergoes an unusual ring enlargement when treated with samarium/iodine in methanol. Instead of a simple reduction, the reaction incorporates a sulfur atom and expands the five-membered 1,2,3-thiadiazole ring to a seven-membered 1,2,5-trithiepan ring, forming dimethyl 1,2,5-trithiepan-4,6-dicarboxylates as a mixture of cis/trans isomers. [] This unexpected reactivity highlights the unique behavior of this compound under specific reaction conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.